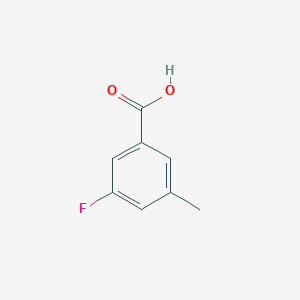

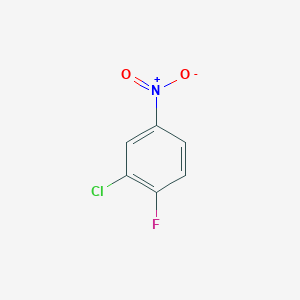

3-クロロ-4-フルオロニトロベンゼン

概要

説明

3-Chloro-4-fluoronitrobenzene is an organic compound with the chemical formula C6H3ClFNO2. It is a colorless solid that is soluble in most organic solvents and is a common intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used in laboratory experiments as a reagent in organic synthesis. 3-Chloro-4-fluoronitrobenzene is a relatively stable compound, however, it is sensitive to light and heat and should be stored in a cool, dark place.

科学的研究の応用

医薬品合成

3-クロロ-4-フルオロニトロベンゼン: は、様々な化合物の合成における中間体として医薬品業界で使用されています。特にクロロとフルオロの両方の置換基の存在により、その反応性は高く、複雑な分子の構築における貴重な前駆体となっています。 例えば、アミバ樹脂上でのベンゾイミドロンの合成に使用されています は、潜在的な治療的用途を持つ複素環式化合物です。

材料科学

材料科学において、3-クロロ-4-フルオロニトロベンゼンは、新規材料を創製するための構成要素として役立っています。 その誘導体は、熱安定性や耐薬品性など、特定の特性を必要とする高性能ポリマーやコーティングの開発に使用することができます .

化学合成

この化合物は、有機合成における重要な成分であり、様々な有機化合物を生成するために様々な化学反応に関与しています。 それは、3-クロロ-4-フルオロアニリンと3-クロロ-4-エトキシアニリンの混合物を生成するために還元され、それらはさらなる化学変換のための中間体です .

農業

農業部門では、3-クロロ-4-フルオロニトロベンゼンは、殺虫剤や除草剤の製造において重要な中間体の合成に使用されています。 これらの中間体は、作物を害虫や病気から保護する製品の開発に役立っています .

環境科学

この化合物は、特に汚染物質の分析と監視において、環境科学において役割を果たしています。 これは、環境汚染物質を検出および定量するために設計された機器の較正において、標準物質または参照物質として使用することができます .

分析化学

3-クロロ-4-フルオロニトロベンゼン: は、分析化学において重要であり、様々な分析手法において試薬または参照物質として使用されています。 その明確な特性と様々な条件下での安定性は、機器の較正と分析方法の検証に適しています .

Safety and Hazards

3-Chloro-4-fluoronitrobenzene is harmful if swallowed and causes skin irritation . It also causes serious eye damage . It may cause respiratory irritation . It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life .

作用機序

. The primary targets of this compound are not explicitly mentioned in the available resources. .

Mode of Action

It’s known that 2-chloro-1-fluoro-4-nitrobenzene, a synonym for 3-chloro-4-fluoronitrobenzene, undergoes reduction in the presence of mo(co)6 and 1,8-diazabicyclo[540]undec-7-ene (DBU) under microwave irradiation to yield a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline .

Biochemical Pathways

It’s known that nitrobenzene compounds can participate in various biochemical reactions and pathways, depending on their specific structures and functional groups .

Result of Action

It’s known that nitrobenzene compounds can have various effects at the molecular and cellular levels, depending on their specific structures and functional groups .

Action Environment

Factors such as temperature, ph, and the presence of other chemical substances can potentially influence the action of chemical compounds .

特性

IUPAC Name |

2-chloro-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHCXXYPSYMICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049278 | |

| Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350-30-1 | |

| Record name | 3-Chloro-4-fluoronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 350-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1-FLUORO-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6U84X075 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

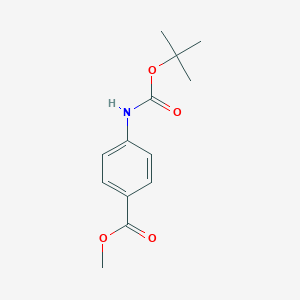

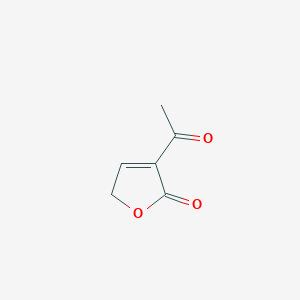

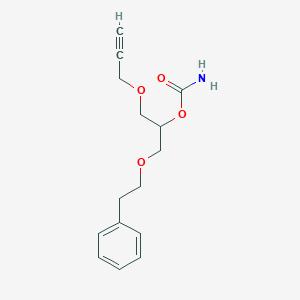

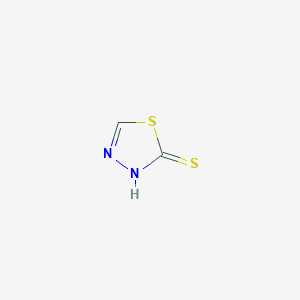

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 3-Chloro-4-fluoronitrobenzene in chemical synthesis?

A1: 3-Chloro-4-fluoronitrobenzene serves as a versatile building block in organic synthesis. Its primary use lies in the preparation of various substituted aromatic compounds. For instance, it is a key starting material for synthesizing novel aromatic polyimides with enhanced thermal and mechanical properties. [] These polyimides find applications in high-performance materials due to their exceptional stability at elevated temperatures. Additionally, 3-Chloro-4-fluoronitrobenzene acts as a precursor to 3-chloro-4-fluoroaniline, [, ] a valuable intermediate in producing pharmaceuticals and agrochemicals.

Q2: What is the preferred method for synthesizing 3-Chloro-4-fluoronitrobenzene?

A2: A common synthesis route for 3-Chloro-4-fluoronitrobenzene involves the halogen-exchange fluorination of 3,4-dichloronitrobenzene. [, ] This reaction typically employs a fluoride source and a catalyst, with microwave irradiation emerging as a promising technique to accelerate the reaction rate and improve yield. [, , ]

Q3: How does microwave irradiation enhance the synthesis of 3-Chloro-4-fluoronitrobenzene?

A3: Microwave irradiation facilitates a rapid increase in reaction temperature, leading to a significant acceleration of the halogen-exchange fluorination reaction. [, ] Compared to conventional heating methods, microwave irradiation offers shorter reaction times, often reducing them from hours to minutes, while also enhancing product yield and selectivity. []

Q4: What role do catalysts play in the halogen-exchange fluorination of 3,4-dichloronitrobenzene?

A4: Catalysts are crucial for facilitating the halogen-exchange reaction and improving its efficiency. Various catalysts, including cetyltrimethylammonium bromide, [] polyethylene glycols, [] aluminum chloride (AlCl3), and antimony chloride (SbCl3) [] have demonstrated effectiveness in promoting the fluorination reaction. The choice of catalyst influences the reaction rate, yield, and selectivity.

Q5: Are there alternative methods for preparing 3-Chloro-4-fluoronitrobenzene?

A5: Besides halogen-exchange fluorination, 3-Chloro-4-fluoronitrobenzene can be obtained as a byproduct during the production of other fluorinated compounds. For instance, it is found in the rectification residues of 3,4-dichloronitrobenzene [] and 2,3,4-trifluoronitrobenzene. [] Utilizing these residues as starting materials offers a cost-effective and environmentally friendly approach to producing 3-Chloro-4-fluoronitrobenzene.

Q6: How does the structure of 3-Chloro-4-fluoronitrobenzene influence its reactivity?

A6: The presence of both chlorine and fluorine atoms on the benzene ring, along with the strongly electron-withdrawing nitro group, significantly influences the reactivity of 3-Chloro-4-fluoronitrobenzene. This combination directs nucleophilic substitutions preferentially to the fluorine atom, leading to the formation of 3-chloro-4-piperazinylnitrobenzenes when reacted with piperazines. []

Q7: What analytical techniques are employed to characterize and quantify 3-Chloro-4-fluoronitrobenzene?

A7: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for analyzing 3-Chloro-4-fluoronitrobenzene. [] This method allows for separating, identifying, and quantifying the compound in complex mixtures, even at trace levels.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)